2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a complex organic compound featuring a 1,3,4-oxadiazole ring, a benzyl group, a sulfanyl linkage, and a cyanocyclohexylacetamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is the enzyme known as alkaline phosphatase (ALP) . ALP plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization .
Mode of Action
This compound interacts with ALP, inhibiting its activity . The compound binds to the enzyme in a non-competitive manner, meaning it attaches to a site other than the active site, altering the enzyme’s shape and preventing it from catalyzing its reaction .
Biochemical Pathways
The inhibition of ALP by this compound affects the phosphate metabolism pathway . This can lead to downstream effects such as altered bone mineralization and potentially impact various physiological processes that rely on phosphate ions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALP activity . This can lead to a decrease in phosphate ion concentration, potentially affecting various cellular processes .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to exhibit inhibitory activity against human alkaline phosphatase (ALP) . The nature of these interactions is non-competitive, as determined by Line-weaver Burk plots .
Cellular Effects
The effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide on cells are primarily related to its role as an alkaline phosphatase inhibitor . By inhibiting ALP, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Molecular docking studies have shown that it has excellent binding affinity against the alkaline phosphatase enzyme . This binding interaction leads to the inhibition of the enzyme, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the oxadiazole intermediate.
Formation of the sulfanyl linkage: This step involves the reaction of the oxadiazole derivative with a thiol compound, typically under basic conditions.
Attachment of the cyanocyclohexylacetamide moiety: This final step can be achieved through amide bond formation, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The benzyl group can be substituted via nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Benzyl-substituted heterocycles: Compounds with benzyl groups attached to heterocyclic rings, often exhibiting significant bioactivity.
Sulfanyl-containing compounds: Molecules with sulfanyl linkages, known for their potential as enzyme inhibitors.
Uniqueness
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-13-18(9-5-2-6-10-18)20-15(23)12-25-17-22-21-16(24-17)11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOQLKJNDMXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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